2-Isothiocyanato-1-benzothiophene

Description

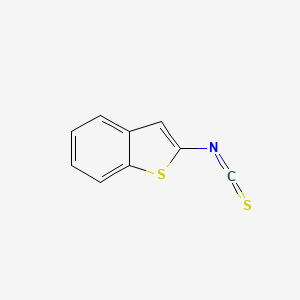

Structure

2D Structure

3D Structure

Properties

CAS No. |

112855-48-8 |

|---|---|

Molecular Formula |

C9H5NS2 |

Molecular Weight |

191.3 g/mol |

IUPAC Name |

2-isothiocyanato-1-benzothiophene |

InChI |

InChI=1S/C9H5NS2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H |

InChI Key |

JMMDYDOEKMLMGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)N=C=S |

Origin of Product |

United States |

Derivatization Strategies and Heterocyclic Scaffolds Derived from 2 Isothiocyanato 1 Benzothiophene

Annulation and Fused Polycyclic Heterocyclic System Construction:

Reports on annulation reactions to build fused polycyclic systems, such as benzo[d] scirp.orgresearchgate.netthiazines, start from precursors like o-isothiocyanato arylacetylenes. researchgate.netrsc.org These starting materials are structurally distinct from 2-isothiocyanato-1-benzothiophene, and the described synthetic routes are not applicable.

Formation of Tricyclic Benzothienopyrimidine Systems

The reaction of this compound derivatives serves as a key step in the synthesis of tricyclic benzothienopyrimidine systems. For instance, the isothiocyanate derived from the aza-Wittig reaction of an appropriate iminophosphorane with carbon disulfide can react with amines in the presence of a base like sodium ethoxide. This reaction proceeds to form 2-thioxo-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-ones. tandfonline.com These tricyclic structures are of significant interest due to the established biological activities of thienopyrimidine derivatives, which include anticancer, antifungal, and antibacterial properties. researchgate.net The general synthetic route involves the initial formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to yield the benzothienopyrimidine core. Further modifications can be introduced to this tricyclic system, highlighting its importance as a scaffold in medicinal chemistry. researchgate.netmdpi.com

Synthesis of Tetracyclic Systems (e.g., Triazolothienopyrimidines, Tetrazolothienopyrimidines)

Building upon the tricyclic benzothienopyrimidine framework, further annulation reactions can be employed to construct more complex tetracyclic systems. While direct synthesis from this compound is a multi-step process, the resulting thieno[2,3-d]pyrimidine (B153573) core is a versatile precursor. For example, the introduction of a hydrazine (B178648) moiety onto the pyrimidine (B1678525) ring can facilitate the formation of a fused triazole ring, leading to triazolothienopyrimidines. Similarly, reaction with sodium azide (B81097) can be used to construct a tetrazole ring, affording tetrazolothienopyrimidines. These tetracyclic derivatives represent a class of compounds with potential as RORγt inhibitors, which are relevant for treating Th17-mediated autoimmune diseases like lupus nephritis. nih.gov

Dearomative [3+2] Cycloaddition Reactions Leading to Fused Benzoresearchgate.netnih.govthieno[2,3-c]pyrroles

A significant advancement in the derivatization of benzothiophene (B83047) systems involves the dearomative [3+2] cycloaddition reaction. nih.govrsc.orgrsc.org This powerful strategy allows for the construction of complex, three-dimensional architectures from simple, planar aromatic starting materials. nih.govnih.gov In this context, 2-nitrobenzothiophene, a related derivative, has been shown to undergo a highly diastereoselective [3+2] cycloaddition with nonstabilized azomethine ylides generated in situ. nih.govrsc.orgrsc.org This reaction proceeds under mild, metal-free conditions to afford functionalized, fused tricyclic benzo researchgate.netnih.govthieno[2,3-c]pyrroles in high yields. nih.govrsc.orgrsc.org The resulting pyrrole-fused benzothiophene scaffold contains multiple stereocenters and represents a valuable motif in medicinal chemistry. nih.govrsc.org An enantioselective variant of this reaction has also been developed using a bifunctional hydrogen-bonding thiourea catalyst, yielding polyheterocyclic compounds with excellent enantiomeric excess. acs.org

Table 1: Selected Examples of Fused Benzo researchgate.netnih.govthieno[2,3-c]pyrroles via [3+2] Cycloaddition

| Entry | 2-Nitrobenzothiophene Derivative | Azomethine Ylide Precursor | Product Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 2-Nitrobenzothiophene | Precursor 2a | 91 | >20:1 |

| 2 | 2-Nitrobenzothiophene | Precursor 2b | 92 | >20:1 |

Data sourced from a study on dearomative [3+2] cycloaddition reactions. nih.gov

S-Alkylation Reactions to Yield 2-Alkylthio-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones

The thioxo group in the 2-position of the benzothienopyrimidine ring system, formed from this compound derivatives, is readily susceptible to S-alkylation. tandfonline.com Treatment of 2-thioxo-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-ones with various alkylating agents in the presence of a base leads to the formation of 2-alkylthio-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones in good yields. tandfonline.com This S-alkylation is a crucial step for introducing molecular diversity and modulating the biological activity of the parent compound. nih.gov The resulting 2-alkylthio derivatives are themselves valuable intermediates for further functionalization, such as through nucleophilic substitution reactions at the C2 position.

Table 2: Yields of S-Alkylated Tetrahydrobenzothieno[2,3-d]pyrimidinones

| Entry | Alkylating Agent | Product | Yield (%) |

| 1 | Methyl Iodide | 2-(Methylthio)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4(3H)-one | 85 |

| 2 | Ethyl Bromide | 2-(Ethylthio)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4(3H)-one | 82 |

| 3 | Propyl Iodide | 2-(Propylthio)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4(3H)-one | 80 |

Illustrative data based on typical S-alkylation reactions. tandfonline.com

Investigation of Reactivity and Chemoselectivity

The reactivity of this compound and its derivatives is characterized by the electrophilic nature of the central carbon atom of the isothiocyanate group. This makes it a prime target for a wide range of nucleophiles, including amines, alcohols, and hydrazines. The chemoselectivity of these reactions can be controlled by the choice of reactants and reaction conditions. For instance, the reaction with amines leads to the formation of thioureas, which can then be cyclized to form pyrimidine rings.

In the case of dearomative cycloadditions, the chemoselectivity is dictated by the electronic properties of the benzothiophene ring. The presence of an electron-withdrawing group, such as a nitro group, activates the ring system to act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides. nih.govrsc.org The high diastereoselectivity observed in these reactions suggests a well-ordered transition state, likely influenced by steric and electronic factors of both the benzothiophene and the ylide. nih.gov The ability to achieve enantioselectivity through the use of chiral catalysts further underscores the controlled nature of this transformation. nih.govacs.org

The S-alkylation of the thioxo group in the resulting benzothienopyrimidines is a highly chemoselective process. The soft nature of the sulfur atom makes it a preferential site for alkylation over other potential nucleophilic centers in the molecule, such as the nitrogen or oxygen atoms of the pyrimidinone ring. This predictable reactivity allows for the specific modification of the 2-position of the heterocyclic system.

Biological and Pharmacological Activity Profiles of 2 Isothiocyanato 1 Benzothiophene Derivatives: Mechanistic Insights

Elucidation of Biological Targets and Mechanisms of Action

The biological effects of 2-isothiocyanato-1-benzothiophene derivatives are dictated by their interactions with various macromolecular targets within the cell. These interactions can lead to the modulation of cellular pathways through mechanisms such as enzyme inhibition, interference with nucleic acids, and binding to cell receptors.

Derivatives of both isothiocyanates and benzothiophenes have demonstrated significant inhibitory activity against a range of enzymes, suggesting that this compound derivatives could be potent enzyme inhibitors.

Cholinesterases: Isothiocyanates have been identified as a novel class of cholinesterase inhibitors. nih.gov A study investigating various aromatic and aliphatic isothiocyanates revealed that phenyl isothiocyanate and its derivatives were the most promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic transmission. nih.gov For instance, 2-methoxyphenyl isothiocyanate was the most effective inhibitor of AChE, while 3-methoxyphenyl (B12655295) isothiocyanate showed the best inhibition of BChE. nih.gov

α-Amylase and α-Glucosidase: These enzymes are key targets in the management of type 2 diabetes as they are responsible for carbohydrate digestion. nih.govnih.gov Inhibition of these enzymes can control postprandial hyperglycemia. nih.gov Studies on benzothiophene-based small molecules have identified them as effective α-amylase inhibitors. dntb.gov.ua Similarly, other heterocyclic structures have shown dual inhibition of both α-amylase and α-glucosidase, with some compounds exhibiting inhibitory potentials comparable to the standard drug, acarbose. nih.govmdpi.com

Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer and inflammation. Benzothiophene (B83047) derivatives have been successfully developed as kinase inhibitors. For example, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid was identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.gov Another study developed benzothieno[3,2-b]furan derivatives, structurally related to benzothiophenes, as potent inhibitors of IκB kinase beta (IKK-β), a key enzyme in the NF-κB signaling pathway. nih.govresearchgate.net

Table 1: Enzyme Inhibitory Activities of Selected Isothiocyanate and Benzothiophene Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Isothiocyanate | 2-Methoxyphenyl ITC | Acetylcholinesterase (AChE) | 0.57 mM | nih.gov |

| Isothiocyanate | 3-Methoxyphenyl ITC | Butyrylcholinesterase (BChE) | 49.2% inhibition at 1.14 mM | nih.gov |

| Benzothiophene | 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3.19 µM | nih.gov |

| Benzothieno[3,2-b]furan | Derivative 13a | IKK-β | 16 nM | nih.gov |

| Benzothiophene Sulfonamide | TY-51076 | Human Chymase | 56 nM | nih.gov |

DNA is a primary target for many therapeutic agents, particularly in cancer chemotherapy. nih.gov The interaction can occur through non-covalent modes like intercalation (insertion of a planar molecule between DNA base pairs) and groove binding, or through covalent modification (adduct formation). nih.govnih.gov

Studies have shown that the benzothiophene ring can serve as a DNA intercalating scaffold. nih.gov For instance, novel functional mimics of anthracycline antibiotics, which are potent anticancer drugs, were designed using a 2-phenylbenzo[b]thiophen-3-yl aromatic core. nih.gov These compounds were found to bind to DNA, with the binding affinity being critically dependent on both the aromatic benzothiophene core and an attached aminosugar moiety, which typically occupies the DNA minor groove. nih.gov

The isothiocyanate group can also play a role in nucleic acid interactions. Dietary isothiocyanates like phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC) have been shown to inhibit the formation of DNA adducts by tobacco smoke carcinogens. nih.govnih.gov This suggests a protective mechanism by preventing the covalent binding of carcinogens to DNA. While this is an indirect interaction, it highlights the potential of the isothiocyanate moiety to modulate DNA integrity. nih.gov

The binding of a molecule (ligand) to a cellular receptor initiates a signaling cascade that can alter cell function. nih.gov Benzothiophene derivatives have been shown to act as modulators for various receptors.

Substituted benzothiophene and benzofuran (B130515) derivatives have been identified as a new class of agents that up-regulate the expression of Bone Morphogenetic Protein-2 (BMP-2), a crucial protein for bone formation. nih.gov This activity suggests an interaction with cellular pathways that control BMP-2 gene expression.

More directly, 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene have been discovered as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). nih.govsemanticscholar.org RORγt is a nuclear receptor and a significant drug target for inflammatory and autoimmune diseases. nih.govsemanticscholar.org The modulation of RORγt activity by these benzothiophene derivatives occurs through direct binding to the receptor's ligand-binding domain, inducing conformational changes that either activate or inactivate the receptor. semanticscholar.org Furthermore, isothiocyanates like PEITC have been reported to down-regulate signaling pathways such as the transforming growth factor-β (TGF-β) pathway, which is involved in cancer progression. nih.gov

Theoretical and Computational Investigations of 2 Isothiocyanato 1 Benzothiophene and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpsjournal.com This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing structural hypotheses of their interactions with biological targets. ijpsjournal.com For the benzothiophene (B83047) scaffold, which is a core component of various pharmacologically active compounds, docking studies have been pivotal in identifying potential inhibitors for a range of diseases. nih.gov

Molecular docking simulations are employed to predict how 2-Isothiocyanato-1-benzothiophene and its analogs might bind to the active sites of proteins. The process involves placing the ligand in various conformations within the protein's binding pocket and calculating a score that estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.

Studies on related benzothiophene derivatives have successfully used this approach to predict their binding to various biological targets. For instance, new benzothiophene derivatives have been docked against cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) enzymes to evaluate their potential as anti-inflammatory agents. nih.gov Similarly, docking studies on other derivatives have explored their binding affinity with targets like the retinoic acid receptor-related orphan receptor γt (RORγt), estrogen-related receptor-gamma (ERRγ), and various cancer-related receptors. semanticscholar.orgajms.iqorientjchem.orgscilit.com

The binding mode analysis reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. For example, in a study of benzothiophene derivatives targeting ERRγ, docking results identified key interactions and a lead compound with a high binding score of 102.62, superior to the standard drug tamoxifen. ajms.iq Such analyses are critical for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

Table 1: Example of Molecular Docking Scores for Benzothiophene Derivatives against ERRγ

| Compound | Docking Score (Binding Energy) |

|---|---|

| Derivative 1 | 102.62 |

| Derivative 2 | > Tamoxifen |

| Derivative 3 | > Tamoxifen |

| Derivative 4 | > Tamoxifen |

| Derivative 5 | > Tamoxifen |

| Derivative 6 | > Tamoxifen |

| Tamoxifen (Standard) | Baseline |

This table is illustrative and based on findings for benzothiophene derivatives targeting the ERRγ crystal structure (2GPV). ajms.iq

Following the prediction of binding modes, a detailed analysis of the resulting enzyme-inhibitor or receptor-ligand complexes is performed. This analysis helps to understand the mechanism of inhibition. The stability of these complexes is often determined by the network of non-covalent interactions.

For instance, the crystal structure of xanthine (B1682287) dehydrogenase complexed with a potent inhibitor revealed that the inhibitor molecule binds within a narrow channel leading to the active site, effectively blocking substrate access through numerous hydrogen bonds and hydrophobic interactions. nih.gov While not involving this compound directly, this exemplifies the detailed insights gained from analyzing such complexes.

Receptor-ligand interactions are fundamental to therapeutic efficacy, influencing processes like internalization and intracellular trafficking. nih.gov Computational analysis of these complexes can elucidate why certain ligands act as agonists while others are antagonists or inverse agonists. In the case of benzothiophene derivatives targeting RORγt, docking studies helped differentiate the binding poses of various ligands, which correlated with their observed biological activity. semanticscholar.org For this compound, analyzing its complexes with potential targets would be essential to rationalize its functional effects and guide further optimization.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the ligand-protein complex in a simulated physiological environment.

MD simulations have been used to validate the stability of docked benzothiophene derivatives. In studies of RORγt modulators, 50 and 250 ns MD simulations confirmed that the ligand-protein complexes were stable, with root-mean-square deviation (RMSD) values of less than 1 Å. semanticscholar.org Similarly, MD simulations of a high-scoring benzothiophene derivative with ERRγ showed a stable complex based on RMSD and root-mean-square fluctuation (RMSF) data. ajms.iq

Furthermore, MD simulations can reveal crucial information about the conformational changes in both the ligand and the protein upon binding. For isothiocyanate derivatives designed as COX-2 inhibitors, MD simulations highlighted the key amino acid residues (such as Tyr385, Trp387, and Ser530) that are crucial for the interaction, providing a deeper understanding of the binding mechanism. rsc.org Such simulations would be invaluable for assessing the dynamic behavior and stability of this compound within the binding site of a target protein.

Quantum Chemical Studies

Quantum chemical studies delve into the electronic properties of molecules, providing fundamental data on structure, stability, and reactivity. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are central to these investigations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It is widely used to calculate various molecular properties and reactivity descriptors. For benzothiophene derivatives, DFT calculations have been employed to study their geometry, vibrational frequencies, and electronic properties. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity and stability; a smaller gap suggests higher reactivity. ub.ac.idnih.gov DFT studies on benzothiophene derivatives for optoelectronic applications have shown how modifying the chemical structure can tune this energy gap. ub.ac.id For example, substituting a methylene (B1212753) bridge with a thiocarbonyl group in certain derivatives significantly lowered the energy gap from 2.29 eV to 1.66 eV. ub.ac.id

Other calculated properties include the molecular electrostatic potential (MEP), which identifies nucleophilic and electrophilic sites, and global reactivity descriptors like electronegativity, chemical hardness, and softness. nih.gov These descriptors help in understanding donor-acceptor interactions and charge delocalization within the molecule. nih.gov For this compound, DFT calculations would provide a detailed map of its electronic landscape, predicting sites susceptible to nucleophilic or electrophilic attack and offering insights into its metabolic fate and reaction mechanisms.

Table 2: Example of DFT-Calculated Properties for Benzothiophene Derivatives

| Derivative Bridge Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| -CH₂- | - | - | 2.29 |

| -C=O- | - | - | 2.23 |

| -C=S- | - | - | 1.66 |

This table is illustrative and based on DFT (B3LYP/6-31G) calculations for a series of bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b’]dithiophene derivatives. ub.ac.id

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgyoutube.com This theory is a powerful tool for predicting the outcomes of various chemical reactions, particularly pericyclic reactions. wikipedia.orgimperial.ac.uk

The shapes and energies of the HOMO and LUMO determine a molecule's ability to act as a nucleophile (electron donor, related to HOMO) or an electrophile (electron acceptor, related to LUMO). youtube.com By analyzing the distribution of these orbitals across the this compound molecule, one can predict its reactivity. The isothiocyanate group (-N=C=S) is known for its electrophilic carbon atom, which readily reacts with nucleophiles. FMO analysis can quantify this reactivity and predict how substituents on the benzothiophene ring would modulate it.

In the context of cycloaddition reactions, FMO theory can predict whether a reaction is allowed under thermal or photochemical conditions by examining the symmetry of the interacting orbitals. wikipedia.orgimperial.ac.uk For this compound, FMO analysis could predict its behavior in reactions involving its π-systems, guiding synthetic efforts and explaining observed product distributions. The insights from FMO theory, combined with DFT calculations, provide a robust framework for understanding and predicting the chemical reactivity of this compound and its derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational techniques instrumental in drug discovery and development. These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Such models are invaluable for predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. For the benzothiophene class of compounds, QSAR and 3D-QSAR studies have been pivotal in elucidating the structural requirements for various biological activities.

Research Findings:

QSAR studies on benzothiophene derivatives have been successfully applied to understand their potential as inhibitors of various enzymes and as therapeutic agents. For instance, 2D and 3D-QSAR studies were conducted on a series of benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT), an enzyme crucial for the parasite's survival. nih.gov These studies employed methods such as Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Index Analysis (CoMSIA). The resulting models demonstrated high internal consistency and predictive ability for inhibitory activity against both the parasite and human NMT. nih.gov The findings highlighted that polar interactions, including electrostatic and hydrogen-bonding properties, were the primary molecular features influencing inhibitory activity and selectivity. nih.gov

Another study applied 4D-QSAR analysis to a series of 52 benzothiophene analogs that act as dopamine (B1211576) D2 receptor inhibitors. nih.gov This approach, which considers the conformational flexibility of the molecules, generated robust predictive models. The study underscored the utility of these computational methods in quantitatively predicting the potency of compounds and guiding the design of new benzothiophene-based molecules. nih.gov

Furthermore, QSAR analysis of benzo[b]thienyl hydroxamic acids as histone deacetylase (HDAC) inhibitors revealed a strong correlation between specific molecular descriptors and anticancer activity. researchgate.net The study identified that steric and electrostatic interactions, as well as electro-topological parameters, are key determinants of the compounds' efficacy. researchgate.net Similarly, an investigation into benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus used QSAR modeling to identify key structural features for antimicrobial activity. imist.maresearchgate.net

The predictive power of these models is typically evaluated using several statistical parameters, as illustrated in the table below, which summarizes the results from a study on benzothiophene derivatives as PfNMT inhibitors. nih.gov

| QSAR Method | Target | q² | r² | r²_pred |

| HQSAR | PfNMT | 0.83 | 0.98 | 0.81 |

| CoMFA | PfNMT | 0.78 | 0.97 | 0.86 |

| CoMSIA | PfNMT | 0.74 | 0.95 | 0.82 |

| HQSAR | HsNMT | 0.79 | 0.93 | 0.74 |

| CoMFA | HsNMT | 0.82 | 0.98 | 0.60 |

| CoMSIA | HsNMT | 0.62 | 0.95 | 0.56 |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²_pred: Predictive correlation coefficient for the external test set.

Computational Analysis of Molecular Packing and Condensed Phase Behavior

The arrangement of molecules in the solid state, known as molecular packing, is critical for the material properties of organic compounds, including their charge transport characteristics in organic electronics. Computational analysis, often combined with experimental techniques like X-ray diffraction, provides deep insights into the intermolecular interactions that govern this packing and the resulting condensed phase behavior.

Research Findings:

Studies on derivatives of benzothieno-benzothiophene, a larger aromatic system containing the benzothiophene motif, have shed light on the principles of their molecular packing. A combined experimental and computational approach was used to determine the molecular packing within the smectic E (SmE) phase of 2-decyl-7-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene. arxiv.orgresearchgate.net This phase is a highly ordered liquid crystalline state. The analysis revealed that the crystallographic order across the smectic layers is more significant than the order along the layers. arxiv.orgresearchgate.net

The investigation identified several possible packing motifs. Through a comparison of calculated and experimental diffraction patterns, it was concluded that a nano-segregation of the aromatic cores and the alkyl side chains is present. arxiv.orgresearchgate.netresearchgate.net Energy calculations strongly favored a herringbone arrangement of the aromatic units, a common and electronically favorable packing style for π-conjugated molecules. arxiv.orgresearchgate.net

The molecular packing within the SmE phase was further elucidated through molecular dynamics (MD) simulations, which helped to refine the understanding of the crystal structure. researchgate.net The analysis of molecular conformation within the favored nano-segregated herringbone structure indicated a planar conformation of the aromatic unit. researchgate.net

The table below summarizes the different packing motifs considered and the key findings for the 2-decyl-7-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene derivative. researchgate.net

| Packing Motif | Description | Conclusion |

| Crystallographic Bulk Phase | The known stable crystal structure at room temperature. | Used as a reference. |

| SmE with Mixed Layers | A hypothetical arrangement where aromatic and alkyl parts are intermingled. | Considered unlikely based on diffraction data. researchgate.net |

| SmE with Nano-segregated Layers (Herringbone) | Aromatic cores form layers with a herringbone arrangement, separated from layers of alkyl chains. | Favored by energy calculations and consistent with experimental data. arxiv.orgresearchgate.net |

| SmE with Nano-segregated Layers (Stacked) | Aromatic cores are stacked directly on top of each other in their segregated layers. | Less energetically favorable than the herringbone arrangement. |

For this compound, similar computational approaches could be used to predict its crystal structure and condensed phase behavior. The presence of the polar and linear isothiocyanate group would likely lead to specific intermolecular interactions, such as dipole-dipole interactions, which would significantly influence the molecular packing. Understanding these packing motifs is crucial for predicting its material properties and suitability for various applications.

Spectroscopic and Chromatographic Characterization Methods for 2 Isothiocyanato 1 Benzothiophene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the definitive assignment of the molecular skeleton.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Isothiocyanato-1-benzothiophene, the protons on the benzo[b]thiophene ring system are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the isothiocyanate group at the C2-position. For the parent benzo[b]thiophene, protons are observed at specific shifts; for instance, in one study, the protons were assigned as follows: δ 7.88 (H-7), 7.83 (H-4), 7.44 (H-3), and 7.34 (H-2, H-5, H-6) ppm. researchgate.net For 2-substituted benzothiophenes, the proton at the C3 position typically appears as a singlet, and its chemical shift would be influenced by the nature of the C2 substituent. The protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. kaust.edu.sanih.gov

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound is expected to show nine distinct signals. The carbon atoms of the benzothiophene (B83047) ring typically resonate between δ 120 and 145 ppm. chemsrc.comnih.gov A particularly noteworthy feature in the ¹³C NMR spectrum of isothiocyanates is the signal for the carbon atom of the -N=C=S group. This carbon is known to be "near-silent" or exhibit extreme broadening due to the quadrupolar relaxation of the adjacent nitrogen atom and the molecule's structural flexibility. Its chemical shift is generally found in the range of δ 120-140 ppm. The specific chemical shifts for the benzothiophene carbons will be influenced by the substitution pattern. For example, in various substituted benzothiophenes, the carbon atoms of the thiophene (B33073) ring (C2 and C3) and the fusion carbons (C3a and C7a) show characteristic shifts that are diagnostic of the substitution pattern. kaust.edu.sachemsrc.com

Table 1: Expected NMR Data for this compound This table is based on data from analogous compounds and general spectroscopic principles.

| Technique | Assignment | Expected Chemical Shift (δ) / ppm | Key Features |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (C3-H, C4-H, C5-H, C6-H, C7-H) | ~7.0 - 8.0 | Complex multiplet patterns due to spin-spin coupling. C3-H appears as a singlet. |

| Data inferred from benzo[b]thiophene and its derivatives. researchgate.netkaust.edu.sanih.gov | |||

| ¹³C NMR | Benzothiophene Carbons | ~120 - 145 | 8 distinct signals expected for the benzothiophene core. |

| Isothiocyanate Carbon (-N=C=S) | ~120 - 140 | Signal is often broad or difficult to observe ("near-silent"). | |

| Data inferred from substituted benzothiophenes and isothiocyanate compounds. chemsrc.comnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum will be dominated by a very strong and characteristic absorption band for the isothiocyanate (-N=C=S) functional group. This asymmetric stretching vibration typically appears in the range of 2000–2200 cm⁻¹.

Other expected absorptions include:

Aromatic C-H stretching: These vibrations are typically observed just above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands of variable intensity are expected in the 1450–1600 cm⁻¹ region, characteristic of the benzothiophene ring system.

C-H bending: Out-of-plane bending vibrations for the aromatic protons appear in the 650–900 cm⁻¹ region, and their pattern can give clues about the substitution on the benzene ring.

Table 2: Characteristic IR Absorption Bands for this compound This table is based on general spectroscopic data for the constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | -N=C=S | ~2000 - 2200 | Strong, Sharp |

| C-H Stretch | Aromatic | >3000 | Variable |

| C=C Stretch | Aromatic Ring | ~1450 - 1600 | Variable |

| C-H Bend (out-of-plane) | Aromatic | ~650 - 900 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₅NS₂), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its exact mass (190.9863 g/mol ).

The fragmentation of benzothiophene derivatives under electron impact (EI) or other ionization methods often follows predictable pathways. Studies on benzo[b]thiophene and its derivatives show that fragmentation can involve the loss of sulfur or sulfur-containing fragments. Key fragmentation pathways for this compound would likely include:

Loss of the isothiocyanate group: Cleavage of the C-N bond could lead to a fragment corresponding to the benzothiophene cation.

Loss of sulfur: The molecule could lose a sulfur atom from the thiophene ring or the isothiocyanate group.

Fragmentation of the benzothiophene ring: The stable aromatic system can fragment through characteristic losses of small molecules like acetylene (B1199291) (C₂H₂) or CS.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Based on the structure and known fragmentation of related compounds.

| m/z Value (Predicted) | Ion/Fragment | Proposed Fragmentation Pathway |

|---|---|---|

| 191 | [C₉H₅NS₂]⁺• | Molecular Ion [M]⁺• |

| 134 | [C₈H₆S]⁺• | Loss of •NCS from [M]⁺• |

| 159 | [C₉H₅NS]⁺• | Loss of S from [M]⁺• |

| 89 | [C₇H₅]⁺ | Loss of CS from [C₈H₅S]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated π-electron systems within a molecule.

The parent benzo[b]thiophene exhibits characteristic absorption bands in the UV region. The introduction of the isothiocyanate group at the C2-position, which extends the conjugation, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. Studies of various thiophene derivatives confirm that substituents significantly influence the position and intensity of the absorption bands. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or hexane (B92381) would likely display multiple absorption bands corresponding to π → π* transitions within the aromatic system.

Table 4: Expected UV-Vis Absorption Data for this compound Based on data from benzo[b]thiophene and substituted analogues.

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π | >250 | Benzothiophene ring system |

| π → π | Longer wavelength band | Extended conjugation with -NCS group |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Elucidation

While specific crystallographic data for this compound was not found in the searched literature, an X-ray diffraction study would reveal several key structural features. It would confirm the planarity of the benzothiophene ring system and determine the geometry of the isothiocyanate group, including the C-N=C and N=C=S bond angles. Furthermore, it would elucidate intermolecular interactions, such as π-π stacking or sulfur-sulfur interactions, which govern the crystal packing. For reference, the crystal structure of the related, larger moleculeBenzothieno[3,2-b]benzothiophene has been determined, providing insight into the packing of fused thiophene ring systems. Similarly, the crystal structure of other complex benzothiophene derivatives has been reported, showcasing the power of this technique in confirming molecular connectivity and stereochemistry. kaust.edu.sa

Table 5: Information Obtainable from X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Bond Lengths & Angles | Precise geometry of the molecule |

| Torsional Angles | Conformation of the molecule |

| Intermolecular Interactions | Details of crystal packing (e.g., π-stacking, hydrogen bonds) |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common method for purity assessment.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of this compound would be achieved based on its hydrophobicity. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with additives like formic acid to ensure good peak shape. Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (λmax). By calibrating the instrument with standards of known concentration, HPLC can be used for quantitative analysis to determine the precise purity of a sample. The method can also be scaled up for preparative purposes to isolate the pure compound from a reaction mixture.

Table 6: Typical HPLC Conditions for Analysis of Benzothiophene Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase (e.g., C18, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (set at a λmax of the analyte) |

| Flow Rate | ~1.0 mL/min |

| Purpose | Purity assessment, quantitative analysis, preparative separation |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound and its more volatile analogues, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as an indispensable tool for identification and quantification.

The methodology involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity.

Detailed Research Findings: While direct GC analysis data for this compound is not prevalent, the principles can be inferred from studies on related compounds. For instance, a GC-MS-based isotope dilution method has been developed for determining various environmental estrogens, including phenolic compounds, in food crops. nih.gov This method involves ultrasonic extraction with acetone (B3395972) followed by acid hydrolysis to liberate conjugated analytes, which significantly improves detection. nih.gov Such a derivatization or hydrolysis step could be adapted for GC analysis of benzothiophene derivatives that are not inherently volatile.

Similarly, an analytical method for determining various isothiazolinone biocides in water samples utilizes solid-phase extraction followed by GC-MS. researchgate.net For some analytes like 1,2-benzisothiazolinone (an analogue), derivatization is required to enhance chromatographic performance. researchgate.net This highlights that for compounds with challenging volatility or polarity, chemical modification is a key step prior to GC analysis. The method achieved low detection limits, ranging from 0.01 to 0.1 µg/L in various water samples. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, screening for the presence of compounds, and determining the appropriate solvent system for larger-scale purification. nih.gov

In the context of synthesizing this compound, TLC allows chemists to observe the consumption of starting materials and the formation of the product in near real-time. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a sealed chamber with an appropriate mobile phase. nih.gov The separated spots are visualized, often using UV light, allowing for the calculation of the Retention Factor (Rf) value for each component. nih.gov

Detailed Research Findings: The utility of TLC is demonstrated in its application across various fields, from analyzing pharmaceutical formulations to plant materials. nih.govanalyticaltoxicology.com Its versatility lies in the ability to alter the stationary phase (e.g., silica gel, alumina) and the mobile phase to achieve optimal separation. nih.govresearchgate.net For complex separations, different solvent systems can be tested quickly. For example, in the separation of benzodiazepine (B76468) derivatives, various mobile phases were used to distinguish between structurally similar compounds. researchgate.net

A protocol using TLC in conjunction with a photolabile linker on a resin has been reported as an efficient method for monitoring solid-phase reactions. thieme.de This approach allows for real-time analysis of transformations such as glycosylation and peptide esterification, demonstrating its applicability to complex synthetic sequences that could be employed for benzothiophene derivatives. thieme.de Preparative TLC can also be used to isolate and purify milligrams of a target compound for further analysis, such as structural elucidation or biological testing. analyticaltoxicology.com

Below is an interactive table showing hypothetical TLC data for monitoring a synthesis reaction. The Rf values would change as the starting material is converted to the product.

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization |

| Starting Material (e.g., 2-Amino-1-benzothiophene) | 7:3 | 0.55 | UV (254 nm) |

| Intermediate | 7:3 | 0.40 | UV (254 nm) |

| Product (this compound) | 7:3 | 0.70 | UV (254 nm) |

High-Speed Counter-Current Chromatography (HSCCC) for Purification

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. mdpi.com This technique is particularly valuable for the preparative separation and purification of natural products and synthetic compounds. globalresearchonline.netsemanticscholar.org It operates by partitioning solutes between two immiscible liquid phases, making it an excellent tool for purifying target compounds from complex mixtures. globalresearchonline.net

For the purification of this compound, HSCCC offers a scalable and efficient alternative to traditional column chromatography, especially when dealing with compounds that may degrade or be lost on solid supports.

Detailed Research Findings: The power of HSCCC has been demonstrated in the isolation of bioactive compounds with high purity from various sources. For example, the technique was successfully used to separate and purify bungeiside-A, bungeiside-B, and baishouwubenzophenone (B45253) from a crude plant extract. nih.gov Despite the low concentration and similar structures of the target compounds, HSCCC yielded purities of 93.2%, 98.7%, and 95.4%, respectively. nih.gov

In another application, HSCCC was employed to purify antifungal hydroxy unsaturated fatty acids from plant seed oil and bacterial cultures, demonstrating its utility for separating structurally similar lipids. nih.gov Furthermore, a method combining ultrahigh-pressure extraction with HSCCC was developed to isolate three glycoside compounds, achieving a successful one-step separation with a specific solvent system (MTBE-n-butyl alcohol-acetonitrile-water). mdpi.com These examples underscore HSCCC's capability as a robust purification tool that could be readily adapted for isolating this compound and its analogues. globalresearchonline.netnih.gov

Other Advanced Analytical Techniques

Beyond chromatography, a range of other analytical methods are critical for the complete characterization of this compound and its analogues.

Elemental Analysis: This fundamental technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The resulting data is used to calculate the empirical formula of the synthesized molecule, which can then be compared to the expected molecular formula to confirm its elemental composition. youtube.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability of a compound by identifying its decomposition temperature. mdpi.com For benzothiophene derivatives, TGA provides valuable insights into their stability. For example, a study on 2,7-dibromo mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (2,7-diBr-BTBT) and its oxidized analogues showed that thermal stability increased with the number of oxygen atoms attached to the sulfur. mdpi.com The decomposition temperature (defined as 5% weight loss) of the parent compound was significantly lower than its oxidized counterparts. mdpi.com Another study on arene-thiophene oligomers also used TGA to demonstrate their high thermal stability, with 5% weight loss occurring at temperatures ranging from 361°C to 435°C. researchgate.net

Below is a table summarizing TGA data for several benzothiophene analogues.

| Compound | Decomposition Temperature (Td) at 5% Weight Loss | Reference |

| 2,7-dibromo mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (2,7-diBr-BTBT) | ~340 °C | mdpi.com |

| 2,7-diBr-BTBT 5,5-dioxide (2,7-diBr-BTBTDO) | ~360 °C | mdpi.com |

| 2,7-diBr-BTBT 5,5,10,10-tetraoxide (2,7-diBr-BTBTTO) | ~378 °C | mdpi.com |

| DSi-TTPTT (arene-thiophene oligomer) | 361 °C | researchgate.net |

| DSi-TTPPTT (arene-thiophene oligomer) | 413 °C | researchgate.net |

Molar Conductance: Molar conductance measurements are used to determine the extent of ionization of a compound in solution. While this compound is a neutral molecule, this technique would be highly relevant for characterizing any of its ionic derivatives or metallic complexes. By measuring the electrical conductivity of a solution containing a known concentration of the ionic species, one can determine the number of ions present and gain insight into the compound's behavior in solution. In contrast, studies on the thermal conductivity of benzothiophene derivatives like mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) have been performed, showing significant out-of-plane thermal conductivity, which is a different physical property. researchgate.netrsc.org

Applications of 2 Isothiocyanato 1 Benzothiophene in Advanced Organic Synthesis and Material Science

Strategic Synthetic Building Block for Complex Heterocyclic Architectures

The 2-isothiocyanato-1-benzothiophene molecule serves as a powerful synthon for the construction of elaborate heterocyclic systems. This utility stems from the combination of the stable, aromatic benzothiophene (B83047) core and the electrophilic nature of the isothiocyanate group. The isothiocyanate moiety provides a reactive handle for a variety of cyclization and addition reactions, enabling the facile synthesis of fused and substituted nitrogen- and sulfur-containing heterocycles. rsc.org

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its use in building more complex structures. For instance, isothiocyanates readily react with amines, hydrazines, and other nucleophilic reagents to form thioureas, which can then undergo subsequent intramolecular cyclization to yield a diverse array of heterocyclic rings. rsc.orgdergipark.org.tr

Research has demonstrated the utility of the benzothiophene scaffold in forming fused heterocyclic systems. For example, dearomative [3+2] cycloaddition reactions of nitrobenzothiophenes have been employed to create functionalized tricyclic benzo researchgate.nettandfonline.comthieno[2,3-c]pyrroles. While this specific example does not involve an isothiocyanate, it highlights the capacity of the benzothiophene ring to participate in the formation of complex, multi-ring structures. The introduction of an isothiocyanate group onto this scaffold provides a direct route to other important heterocyclic families.

The synthesis of isothiocyanate derivatives of complex molecules like 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) further underscores this principle. In such syntheses, the benzothiophene unit is functionalized to introduce the isothiocyanate group, which then acts as a key reactive site for building even larger, often biologically active, molecules. organic-chemistry.org

Below is a table summarizing common reactions of isothiocyanates that are applicable to this compound for the synthesis of various heterocyclic systems.

| Nucleophile | Intermediate Product | Final Heterocyclic System |

| Amine (R-NH₂) | Thiourea (B124793) | Thiazolidines, Thiazinanes, Quinazolinones |

| Hydrazine (B178648) (H₂NNH₂) | Thiosemicarbazide | Thiadiazoles, Triazoles |

| Amino Acids | N-acylthiourea | Thiohydantoins |

| Active Methylene (B1212753) Compounds | Thioamide derivative | Thiophenes, Pyridines |

This table presents generalized reactions of the isothiocyanate functional group, illustrating the potential synthetic pathways for this compound.

Contribution to the Design and Synthesis of Optoelectronic Materials

The benzothiophene core is a key component in the design of organic materials for electronic and optoelectronic applications. rsc.org Its fused-ring structure provides rigidity and promotes π-orbital overlap, which is crucial for efficient charge transport. tandfonline.com The incorporation of a 2-isothiocyanato group provides a means to fine-tune the electronic properties of the material and to create liquid crystalline phases, which are essential for certain optical devices.

A notable study synthesized a series of 1-benzothiophene derivatives containing an isothiocyanato terminal group for application in liquid crystals. wikipedia.org These materials exhibited interesting phase behaviors and optical properties. The research highlighted that the benzothiophene unit, in comparison to a simple phenyl ring, significantly impacts the material's properties, although it can lead to a depression in the nematic-isotropic transition temperature (TN-I). wikipedia.org However, the combination of the benzothiophene core with other aromatic units and the isothiocyanato terminus can lead to materials with exceptionally high optical anisotropy (Δn), a critical parameter for display and photonic applications. wikipedia.org

The general field of benzothiophene-based organic semiconductors is well-established, with numerous derivatives being investigated for use in organic field-effect transistors (OFETs) and other electronic devices. tandfonline.comresearchgate.netnih.gov These studies confirm that the benzothiophene moiety is a potent building block for creating materials with high charge carrier mobility. tandfonline.com The this compound molecule fits within this class of materials, where the benzothiophene unit provides the core semiconductor properties and the isothiocyanate group can be used to modify solubility, influence molecular packing in the solid state, or act as an anchor to surfaces or other molecules.

The table below summarizes the properties of a representative isothiocyanato-containing benzothiophene derivative designed for liquid crystal applications. wikipedia.org

| Compound Structure | Melting Point (°C) | Nematic-Isotropic Transition TN-I (°C) | Optical Anisotropy (Δn) at 0.95 TN-I |

| 4-(5-Isothiocyanato-1-benzothiophen-2-yl)benzonitrile | 185.0 | 258.0 (Decomposes) | Not Reported |

| 4'-Butyl-4-(5-isothiocyanato-1-benzothiophen-2-yl)biphenyl | 159.0 | 253.0 | Not Reported |

Data extracted from research on isothiocyanato-terminated benzothiophene derivatives for optoelectronic applications. wikipedia.org

Role in the Development of Novel Catalytic Systems and Methodologies

While the direct application of this compound as a catalyst or ligand is not extensively documented, its chemical structure suggests significant potential in the development of novel catalytic systems. The isothiocyanate group is known for its ability to coordinate with transition metals, making it a candidate for use as a ligand in organometallic catalysis.

The sulfur and nitrogen atoms of the isothiocyanate group can act as donor atoms, binding to a metal center. This coordination could be used to anchor the benzothiophene moiety to a catalytically active metal. The electronic properties of the benzothiophene ring system—an electron-rich aromatic scaffold—could then influence the reactivity and selectivity of the metal catalyst. By modifying substituents on the benzothiophene ring, it would be possible to tune the electronic environment of the metal center, thereby optimizing the catalyst for a specific transformation.

Furthermore, the benzothiophene-isothiocyanate molecule could be immobilized on a solid support through the reactive isothiocyanate group. This would lead to the creation of heterogeneous catalysts, which are highly desirable for industrial applications due to their ease of separation from the reaction mixture and potential for recyclability.

While specific examples are sparse, the principles of catalyst design support the potential utility of this compound. For example, various catalytic systems employ palladium to synthesize benzothiophene derivatives, demonstrating the compatibility of this heterocycle with transition metal chemistry. rsc.orgnih.govnih.govrsc.org Similarly, amine-catalyzed methods for isothiocyanate synthesis highlight the interaction of this functional group with catalytic species. nih.gov Extrapolating from these principles, this compound could serve as a bifunctional molecule in catalysis: the isothiocyanate part acting as an anchor or ligand, and the benzothiophene part providing a stable, tunable electronic backbone. Future research may yet uncover specific applications for this promising compound in the field of catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Isothiocyanato-1-benzothiophene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 2-amino-1-benzothiophene with thiophosgene or its derivatives. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like thioureas. Monitor reaction progress using TLC with UV visualization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the isothiocyanate group (δ ~125–135 ppm for C=S in ¹³C). Aromatic protons in the benzothiophene ring appear as multiplet signals (δ 7.0–8.5 ppm).

- IR : Strong absorption at ~2050–2150 cm⁻¹ (N=C=S stretching).

- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular ion peaks (m/z ≈ 191 for [M+H]⁺).

Cross-validate results with XRD for crystalline samples .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : The compound is moisture-sensitive due to the reactive isothiocyanate group. Store under inert atmosphere (argon) at –20°C in amber vials. Degradation can be tracked via periodic NMR analysis; look for disappearance of the N=C=S signal and emergence of urea/byproduct peaks. For long-term stability, lyophilization or encapsulation in molecular sieves is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : The isothiocyanate group acts as an electrophile in [2+2] or [4+2] cycloadditions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. Experimental validation involves trapping intermediates at low temperatures (–78°C) and analyzing via in-situ IR or cryo-NMR. Compare computational HOMO/LUMO profiles with experimental kinetic data .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Perform dose-response curves in triplicate, and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric). Use meta-analysis tools (e.g., RevMan) to statistically harmonize data from conflicting studies .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like cysteine proteases. Validate docking poses with MD simulations (GROMACS) over 100 ns to assess stability. Free-energy perturbation (FEP) or MM-PBSA calculations quantify binding energies. Cross-correlate with experimental SPR or ITC data to refine force field parameters .

Q. How can regioselectivity challenges in functionalizing the benzothiophene core be addressed?

- Methodological Answer : Employ directing groups (e.g., sulfoxide) to steer electrophilic substitution. Use kinetic vs. thermodynamic control: lower temperatures favor kinetic products (e.g., C3-substitution), while higher temperatures favor thermodynamic (C5-substitution). Monitor via HPLC-MS with a C18 column and acetonitrile/water mobile phase. DFT-based NBO analysis identifies charge distribution directing reactivity .

Methodological Resources

- Synthetic Protocols : Refer to Journal of Organic Chemistry for thiocyanate-specific procedures.

- Computational Tools : Gaussian 16 for DFT, PyMol for visualization.

- Data Validation : Use Cambridge Structural Database (CSD) for crystallographic comparisons.

- Ethical Compliance : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .

Note : Avoid commercial databases (e.g., BenchChem). Prioritize peer-reviewed journals (ACS, RSC) and repositories like PubChem or Reaxys for reproducible data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.